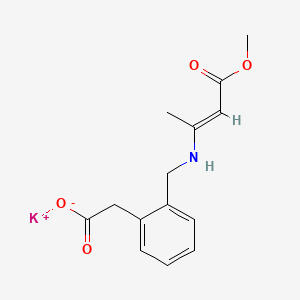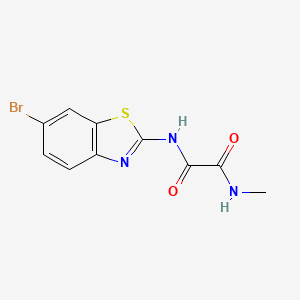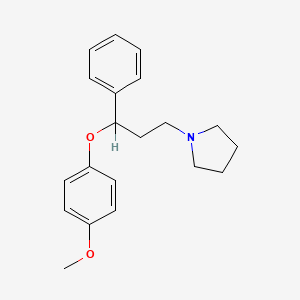
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenylpropyl chain, which is further substituted with a methoxyphenoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 3-bromopropylbenzene to form 3-(4-methoxyphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions: 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The bromide intermediate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)pyrrolidine.
Reduction: Formation of 1-(3-(4-Methoxyphenyl)-3-phenylpropyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- 1-(3-(4-Hydroxyphenoxy)-3-phenylpropyl)pyrrolidine
- 1-(3-(4-Methoxyphenyl)-3-phenylpropyl)pyrrolidine
- 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)piperidine
Uniqueness: 1-(3-(4-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a methoxyphenoxy-phenylpropyl chain. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
属性
CAS 编号 |
157846-78-1 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-[3-(4-methoxyphenoxy)-3-phenylpropyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-22-18-9-11-19(12-10-18)23-20(17-7-3-2-4-8-17)13-16-21-14-5-6-15-21/h2-4,7-12,20H,5-6,13-16H2,1H3 |
InChI 键 |
LEKZVDHWYMONGL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC(CCN2CCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


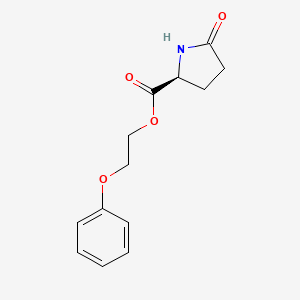
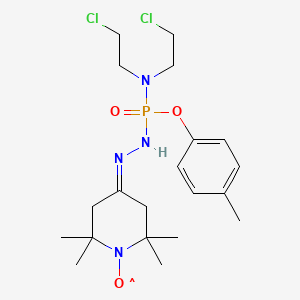

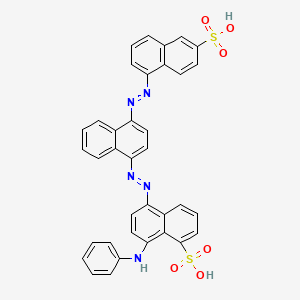
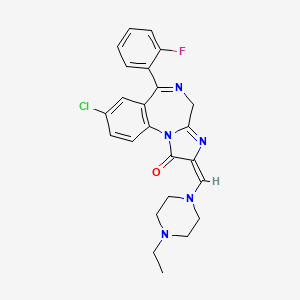
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
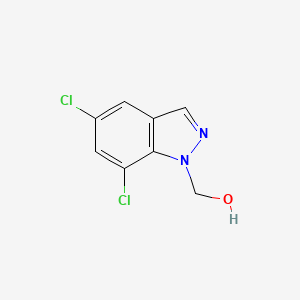
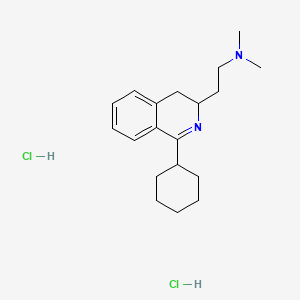

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

